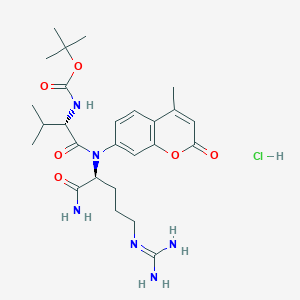
Boc-Val-Arg-AMC.HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-Val-Arg-AMCIt is widely used in biochemical assays to measure the activity of trypsin-like serine proteases, such as thrombin and kallikrein . The compound is characterized by its ability to produce a fluorescent signal upon enzymatic cleavage, making it a valuable tool in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Val-Arg-AMC.HCl typically involves the following steps:
Protection of Amino Groups: The amino groups of valine and arginine are protected using tert-butyloxycarbonyl (Boc) groups.
Coupling Reaction: The protected amino acids are coupled with 7-amido-4-methylcoumarin (AMC) using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The Boc groups are removed under acidic conditions to yield the final product, Boc-Val-Arg-AMC.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of protected amino acids and AMC are synthesized and coupled using automated peptide synthesizers.
Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.
Crystallization: The purified product is crystallized and converted to its hydrochloride salt form for stability and ease of handling.
Chemical Reactions Analysis
Types of Reactions
Boc-Val-Arg-AMC.HCl primarily undergoes enzymatic cleavage reactions. The compound is specifically designed to be a substrate for trypsin-like serine proteases, which cleave the amide bond between the arginine residue and the AMC moiety .
Common Reagents and Conditions
Enzymes: Trypsin, thrombin, and kallikrein are commonly used enzymes for the cleavage of this compound.
Buffers: Reactions are typically carried out in Tris-HCl buffer (pH 8.0) to maintain optimal enzyme activity.
Temperature: The reactions are usually performed at 37°C to mimic physiological conditions.
Major Products
The major product formed from the enzymatic cleavage of this compound is 7-amido-4-methylcoumarin (AMC), which exhibits strong fluorescence. This fluorescence can be measured to quantify enzyme activity .
Scientific Research Applications
Boc-Val-Arg-AMC.HCl has a wide range of applications in scientific research:
Biochemistry: It is used as a fluorogenic substrate to study the activity of serine proteases, including thrombin and kallikrein.
Pharmacology: This compound is used in drug discovery to screen for protease inhibitors, which are potential therapeutic agents.
Industrial Applications: It is utilized in quality control processes to monitor enzyme activity in the production of biopharmaceuticals.
Mechanism of Action
Boc-Val-Arg-AMC.HCl exerts its effects through enzymatic cleavage by trypsin-like serine proteases. The mechanism involves:
Binding: The enzyme binds to the substrate at the active site.
Cleavage: The enzyme cleaves the amide bond between the arginine residue and the AMC moiety.
Fluorescence: The cleavage releases AMC, which fluoresces upon excitation at 380 nm and emits light at 450 nm
Comparison with Similar Compounds
Similar Compounds
Boc-Val-Pro-Arg-AMC.HCl: Another fluorogenic substrate used for measuring trypsin-like serine protease activity.
Boc-Arg-Val-Arg-Arg-AMC.HCl: A substrate specifically cleaved by furin, a calcium-dependent serine protease.
Uniqueness
Boc-Val-Arg-AMC.HCl is unique due to its high specificity for trypsin-like serine proteases and its strong fluorescent signal upon cleavage. This makes it an ideal substrate for sensitive and accurate measurement of enzyme activity in various research and diagnostic applications .
Properties
Molecular Formula |
C26H39ClN6O6 |
|---|---|
Molecular Weight |
567.1 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C26H38N6O6.ClH/c1-14(2)21(31-25(36)38-26(4,5)6)23(35)32(18(22(27)34)8-7-11-30-24(28)29)16-9-10-17-15(3)12-20(33)37-19(17)13-16;/h9-10,12-14,18,21H,7-8,11H2,1-6H3,(H2,27,34)(H,31,36)(H4,28,29,30);1H/t18-,21-;/m0./s1 |
InChI Key |
PCVOHAFYWBLXKT-ZXRBMNSTSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N([C@@H](CCCN=C(N)N)C(=O)N)C(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C.Cl |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N(C(CCCN=C(N)N)C(=O)N)C(=O)C(C(C)C)NC(=O)OC(C)(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















